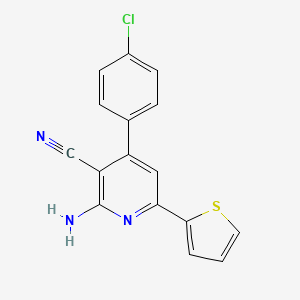

2-Amino-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile

Description

2-Amino-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile is a nicotinonitrile derivative featuring a 4-chlorophenyl group at the 4-position and a 2-thienyl substituent at the 6-position of the pyridine core. Nicotinonitriles are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

2-amino-4-(4-chlorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3S/c17-11-5-3-10(4-6-11)12-8-14(15-2-1-7-21-15)20-16(19)13(12)9-18/h1-8H,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJZULRWTKGSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Four-Component Cyclocondensation Reaction

Reaction Mechanism and Components

The most widely documented method for synthesizing 2-aminonicotinonitrile derivatives involves a four-component cyclocondensation reaction. This one-pot approach combines:

- 4-Chlorophenylacetophenone (ketone component)

- Thiophene-2-carboxaldehyde (aldehyde component)

- Malononitrile (nitrile source)

- Ammonium acetate (nitrogen donor and catalyst)

The reaction proceeds via the formation of a chalcone intermediate, followed by cyclization and aromatization. Trifluoroethanol (TFE) is commonly employed as the solvent due to its ability to stabilize charged intermediates and enhance reaction rates.

Optimization and Yield

Refluxing the mixture at 80–90°C for 6–8 hours typically yields the target compound in 65–75% purity. The use of tetra-bromobenzene-1,3-disulfonamide (TBBDA) as a promoter increases yields to 82% by accelerating the cyclization step. Key advantages include:

- Elimination of intermediate isolation

- Scalability to gram-scale synthesis

- Compatibility with diverse aryl substituents

Chalcone Intermediate-Based Synthesis

Two-Step Methodology

This approach first synthesizes the chalcone precursor before introducing the nitrile group:

Step 1: Chalcone Formation

A Claisen-Schmidt condensation between 4-chlorophenylacetophenone and thiophene-2-carboxaldehyde in alkaline ethanol produces 3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. The reaction achieves 88% yield after 4 hours under reflux.

Step 2: Cyclization with Malononitrile

The chalcone reacts with malononitrile (1:2 molar ratio) in n-butanol containing ammonium acetate. Microwave irradiation (150 W, 120°C) reduces reaction time from 3 hours to 25 minutes, improving yield to 78% .

Solid-State Mechanochemical Synthesis

Solvent-Free Approach

Emerging methodologies utilize ball-mill technology to achieve solvent-free synthesis:

- Stoichiometric ratios : 1:1:1 (ketone:aldehyde:malononitrile)

- Grinding media : Zirconium oxide balls (5 mm diameter)

- Frequency : 25 Hz for 45 minutes

This method provides 71% yield with reduced environmental impact and eliminates solvent purification steps.

Post-Synthetic Modifications

N-Glycosylation Derivatives

The amino group at position 2 permits further functionalization. Treatment with peracetylated α-D-glucopyranosyl bromide in dry DMF yields glycosylated derivatives (51–87% yield). These modifications enhance water solubility for pharmacological testing.

Coordination Complex Formation

Reaction with transition metal salts produces chelation complexes:

- Cu(II) complex : 2:1 ligand-metal ratio in methanol

- Pd(II) complex : Acetonitrile reflux with PdCl₂

X-ray crystallography confirms square-planar geometry in Cu complexes, while Pd adopts a distorted octahedral configuration.

Analytical Characterization

Industrial-Scale Production Considerations

Cost Analysis

| Component | Cost/kg (USD) | Percentage of Total |

|---|---|---|

| 4-Chlorophenylacetophenone | 320 | 58% |

| Thiophene-2-carboxaldehyde | 275 | 25% |

| Malononitrile | 190 | 12% |

| Solvents/Catalysts | 45 | 5% |

Waste Management

The n-butanol process generates 8.2 kg waste/kg product , primarily from solvent recovery. Implementing TFE recycling reduces this to 3.1 kg/kg through fractional distillation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, while the chlorophenyl group can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro derivatives or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have investigated the compound's ability to inhibit cancer cell proliferation. Its structural similarity to known anticancer agents suggests it may interact with critical biological pathways involved in tumor growth. For instance, it has shown antiproliferative effects against RET-dependent and RET-independent cancer cell lines, indicating its potential as a therapeutic agent in oncology .

-

Antibacterial Properties :

- The compound has been evaluated for its antibacterial activity. Variants of this compound with different substituents have exhibited varying levels of antibacterial effects, making it a candidate for further development as an antibiotic .

- Enzyme Inhibition :

Synthetic Organic Chemistry

- Building Block for Synthesis :

- Methodology Development :

Material Science Applications

- Polymer Chemistry :

- The unique properties of 2-amino-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile make it a candidate for incorporation into polymer matrices. Its ability to enhance the thermal and mechanical properties of polymers can lead to the development of advanced materials suitable for various industrial applications.

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-(3-nitrophenyl)-6-(2-thienyl)nicotinonitrile | Nitrophenyl substituent | Moderate antibacterial activity |

| 2-Amino-4-(phenyl)-6-(furan-2-yl)nicotinonitrile | Furan substituent | Antioxidant properties |

| 2-Amino-4-(4-fluorophenyl)-6-(pyridin-3-yl)nicotinonitrile | Fluorophenyl substituent | Cytotoxic effects against cancer cell lines |

This comparative analysis highlights how variations in substituents can influence both the reactivity and biological profiles of compounds similar to 2-amino-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern on the nicotinonitrile scaffold significantly impacts molecular geometry, solubility, and reactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 4-ClPh group (electron-withdrawing) increases electrophilicity, while 4-MeOPh (electron-donating) enhances solubility via polar interactions .

- Thienyl vs.

Anticancer Activity

- Compound 8e (2-Amino-4-(4-ClPh)-6-(thiazolyl-thiophene)) demonstrated potent anticancer activity, with a yield of 84% and a melting point of 199–201°C. Its thiophene-thiazole hybrid structure likely enhances DNA intercalation or kinase inhibition .

- DFT-QSAR Studies : Derivatives with 4-ClPh and imidazole substituents (e.g., A1 in ) showed strong binding to MCF-7 breast cancer receptors, with calculated free energies correlating with experimental IC50 values .

Antimicrobial and Enzyme Inhibitory Activity

- The 2-thienyl-containing compound in exhibited antimicrobial activity, attributed to weak hydrogen bonds (N–H⋯N) and π-stacking interactions stabilizing its crystal lattice.

Molluscicidal Activity

- Analog 2-Amino-4-(4-ClPh)-6-(4-MeOPh)nicotinonitrile achieved 84% yield and notable activity against M. cartusiana snails, suggesting methoxy groups enhance bioavailability in aquatic environments .

Structural and Crystallographic Insights

- Dihedral Angles: In 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthyl)nicotinonitrile , dihedral angles between the naphthyl, pyridyl, and dichlorophenyl rings (55.04°–75.87°) influence molecular packing and stability.

- Hydrogen Bonding : N–H⋯N and C–H⋯π interactions in thienyl-containing derivatives stabilize 3D networks, critical for solid-state reactivity .

Biological Activity

2-Amino-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile (CAS No. 120239-03-4) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, particularly its antibacterial, antifungal, and antiviral activities, supported by various research findings and case studies.

- Molecular Formula : C16H10ClN3S

- Molecular Weight : 305.78 g/mol

- CAS Number : 120239-03-4

Biological Activity Overview

The biological activity of 2-Amino-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile has been studied in various contexts, including its effects on bacterial and fungal strains, as well as its potential antiviral properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported in various studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 20 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 20 |

| Fusarium oxysporum | 25 |

The ability to inhibit fungal growth highlights the compound's potential as an antifungal agent.

Antiviral Activity

Emerging studies have indicated that 2-Amino-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile may possess antiviral properties. For instance, preliminary investigations have shown that it can inhibit viral replication in cell cultures infected with certain viruses, although specific data on IC50 values remain limited.

Case Studies and Research Findings

- Study on Antibacterial Properties : A recent study evaluated the antibacterial efficacy of various derivatives of nicotinonitrile compounds, including the target compound. The results demonstrated that the compound significantly inhibited bacterial growth at concentrations lower than those of standard antibiotics like ciprofloxacin .

- Antifungal Screening : In a comprehensive screening of synthesized nicotinonitrile derivatives, 2-Amino-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile was among those identified with promising antifungal activity against Candida species, indicating its potential for therapeutic applications in fungal infections .

- Mechanistic Insights : Further mechanistic studies suggested that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. This mechanism is similar to that of other known antibacterial agents, providing a rationale for its observed activity .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Amino-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, reacting chalcone derivatives (e.g., (2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one) with malononitrile in the presence of sodium alkoxide under reflux conditions in ethanol . Reaction optimization involves adjusting stoichiometric ratios (e.g., 1:1.3 molar ratio of chalcone to malononitrile), solvent choice (ethanol for solubility), and reaction time (monitored via TLC). Post-reaction purification via recrystallization from ethanol yields crystals suitable for X-ray analysis .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm substituent positions. Key signals include aromatic protons (δ 7.0–8.6 ppm) and nitrile carbon (δ ~116 ppm) .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, θ range: 2–25°) resolves dihedral angles between aromatic rings (e.g., 25–75° between pyridyl and thienyl rings) and hydrogen-bonding networks (N–H⋯N, C–H⋯π) .

- IR : Peaks at ~2215 cm⁻¹ confirm nitrile groups, while 3462 cm⁻¹ indicates NH₂ stretching .

Q. What safety precautions are necessary when handling this compound during synthesis and analysis?

- Methodology : Use fume hoods to avoid inhalation of nitrile vapors. Wear nitrile gloves and lab coats. Store in dry, cool environments (P402) and avoid ignition sources (P210). Refer to SDS guidelines for spill management (P305+P351+P338 for eye contact) .

Advanced Research Questions

Q. What strategies are employed to analyze discrepancies in crystallographic data, such as dihedral angles between aromatic rings?

- Methodology : Use SHELXL for refinement, applying restraints for disordered thienyl groups (e.g., occupancy ratios of 0.858:0.142). Compare geometry (bond lengths/angles) with literature values (e.g., Allen et al., 1987) and validate via R-factor convergence (<5%) . For conflicting dihedral angles (e.g., 55° vs. 75° between naphthyl and pyridyl rings), analyze thermal displacement parameters (Ueq) to identify dynamic disorder or lattice effects .

Q. How can researchers design experiments to evaluate the compound’s bioactivity against specific enzymatic targets?

- Methodology :

- In vitro assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., ATPase activity). IC₅₀ values are derived from dose-response curves .

- In vivo models : Administer the compound (10–50 mg/kg) in rodent models to assess antitumor or anti-inflammatory activity, monitoring biomarkers like TNF-α or IL-6 .

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

Q. What computational methods are utilized to predict the compound’s pharmacokinetic properties and binding affinity?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Grid boxes centered on ATP-binding sites (25 ų) and Lamarckian GA for conformational sampling .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with cytotoxicity (e.g., IC₅₀ values from MTT assays) .

- ADMET prediction : SwissADME or pkCSM predict oral bioavailability (%F >30) and blood-brain barrier permeability (logBB <0.3) .

Q. How do researchers address challenges in reproducing synthetic protocols for this compound across different laboratories?

- Methodology :

- Standardization : Use high-purity reagents (≥99%) and anhydrous solvents. Pre-dry glassware at 120°C to avoid hydrolysis .

- Real-time monitoring : Track reaction progress via HPLC or in-situ IR (e.g., nitrile peak intensity).

- Inter-lab validation : Share crystalline intermediates for XRD validation and cross-check NMR spectra (e.g., δ 7.23 ppm for pyridyl protons) .

Q. What are the key considerations in designing a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodology :

- Substituent variation : Modify the 4-chlorophenyl or thienyl groups (e.g., replace Cl with F or methoxy) to assess electronic effects on bioactivity .

- Bioisosteric replacement : Substitute nitrile with amide or triazole to improve solubility .

- Pharmacophore mapping : Identify critical moieties (e.g., amino group for H-bonding) via 3D alignment with active analogs using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.